



VB124 Protocol for In Vivo Mouse Studies: Application Notes

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Compound of Interest		
Compound Name:	VB124	
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Introduction

VB124 is a potent and selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key transporter of lactate across the cell membrane.[1] In glycolytic cells, such as many cancer cells, MCT4 plays a crucial role in extruding lactate to maintain intracellular pH and support high rates of glycolysis. Inhibition of MCT4 by VB124 leads to intracellular lactate accumulation, which can disrupt cellular metabolism and create a more favorable tumor microenvironment for immunotherapy.[2][3] Preclinical in vivo studies in mice have demonstrated the therapeutic potential of VB124 in various disease models, including cancer, cardiac hypertrophy, and pulmonary fibrosis.[2][4][5] These application notes provide detailed protocols and quantitative data from these studies to guide researchers in designing their own in vivo experiments with VB124.

Mechanism of Action

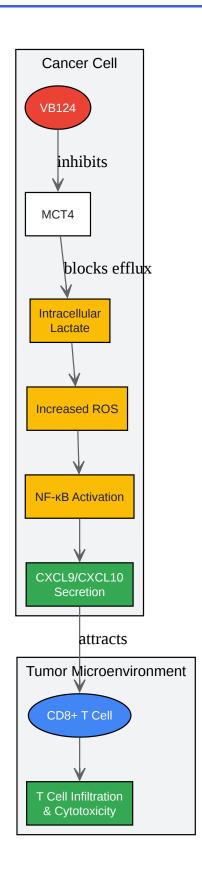
VB124 is an orally active and selective inhibitor of MCT4.[1] By blocking MCT4-mediated lactate efflux, VB124 induces intracellular acidosis and metabolic stress in cancer cells that rely on glycolysis.[2] In the context of cancer immunotherapy, inhibition of MCT4 has been shown to enhance the infiltration and cytotoxic activity of CD8+ T cells within the tumor microenvironment.[2][3] This effect is mediated, in part, by the alleviation of the acidic tumor microenvironment and an increase in the secretion of chemokines CXCL9 and CXCL10, which is induced by a reactive oxygen species (ROS)/NF-κB signaling pathway.[2]



Signaling Pathway

The inhibition of MCT4 by **VB124** triggers a signaling cascade that can modulate the tumor microenvironment. A key pathway involved is the ROS/NF-κB signaling axis.





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Caption: **VB124** inhibits MCT4, leading to increased intracellular lactate and ROS, which activates NF-kB signaling and enhances anti-tumor immunity.

In Vivo Mouse Study Protocols and Data

The following sections provide detailed protocols and summarized quantitative data for in vivo mouse studies using **VB124** in different disease models.

Oncology: Hepatocellular Carcinoma (HCC)

In a study on hepatocellular carcinoma, **VB124** was shown to suppress tumor growth and enhance the efficacy of anti-PD-1 immunotherapy in an immunocompetent mouse model.[2][3]

Experimental Protocol:

A detailed protocol for an orthotopic HCC mouse model is as follows:

- Animal Model: C57BL/6 mice are a suitable immunocompetent strain.
- Tumor Cell Implantation:
 - Hepatocellular carcinoma cells (e.g., Hepa1-6) are cultured.
 - A cell suspension is prepared in a serum-free medium and Matrigel (1:1 ratio).
 - Mice are anesthetized, and a small incision is made to expose the liver.
 - 1 x 10⁶ cells in 20 μL are injected into the liver lobe.
- VB124 Administration:
 - VB124 is prepared for administration (e.g., dissolved in a suitable vehicle).
 - Treatment can be initiated once tumors are established.
 - A typical dosing regimen is not explicitly available from the search results for HCC, but based on other studies, a dose of 10-30 mg/kg daily via intraperitoneal injection or oral gavage could be a starting point.



- · Combination Therapy (Optional):
 - For immunotherapy studies, an anti-PD-1 antibody can be administered concurrently.
- Monitoring and Endpoints:
 - Tumor growth is monitored over time.
 - At the end of the study, tumors are excised and weighed.
 - Tissues can be collected for histological analysis (e.g., H&E staining) and immunophenotyping (e.g., flow cytometry for CD8+ T cells).

Quantitative Data Summary:

Parameter	Control Group	VB124 Treated Group	Combination (VB124 + anti- PD-1)	Reference
Tumor Growth	Baseline	Suppressed	Significantly Suppressed	[2][3]
CD8+ T Cell Infiltration	Low	Enhanced	Significantly Enhanced	[2]
Mouse Survival	Baseline	Prolonged	Significantly Prolonged	[2]

Cardiology: Type 2 Diabetes-Induced Cardiac Injury

VB124 has been shown to ameliorate cardiac injury and reduce inflammatory macrophage infiltration in a mouse model of type 2 diabetes.[4]

Experimental Protocol:

- Animal Model: Lepr^db mice, a model for type 2 diabetes, are used.
- VB124 Administration:



- Starting at 9 weeks of age, mice are treated with VB124.
- The dosing regimen is 10 mg/kg/daily administered via intraperitoneal injection for 4 weeks.[4]
- · Monitoring and Endpoints:
 - Cardiac function is assessed using echocardiography to measure parameters like Left
 Ventricular Mass (LV mass), E/A ratio, and Left Ventricular Ejection Fraction (LVEF).[4]
 - At the end of the study, hearts are collected for pathological staining to assess myocardial hypertrophy, interstitial fibrosis, and lipid deposition.[4]
 - RT-qPCR can be performed to measure the expression of markers for myocardial injury (Anp, Bnp).[4]
 - Macrophage infiltration in the heart tissue can be analyzed.[4]

Quantitative Data Summary:

Parameter	Lepr^db Model Group	Lepr^db + VB124 Group	Reference
Left Ventricular Mass (LV mass)	Increased	Notably Reduced	[4]
E/A Ratio	Decreased	Increased	[4]
Left Ventricular Ejection Fraction (LVEF)	Decreased	Increased	[4]
Myocardial Hypertrophy	Present	Substantially Reduced	[4]
Interstitial Fibrosis	Present	Substantially Reduced	[4]
Inflammatory Macrophage Infiltration	Increased	Notably Decreased	[4]



Pulmonology: Bleomycin-Induced Pulmonary Fibrosis

In a mouse model of pulmonary fibrosis, **VB124** demonstrated therapeutic efficacy by improving lung mechanics and reducing fibrosis.[5]

Experimental Protocol:

- Animal Model: C57BL/6N mice are used to induce pulmonary fibrosis.
- · Induction of Fibrosis:
 - Mice receive a single intratracheal administration of bleomycin (1.2 U/kg).[5]
- VB124 Administration:
 - Treatment with VB124 begins 7 days after bleomycin administration.
 - The dosing regimen is 30 mg/kg once daily via oral gavage for 14 days.[5]
- Monitoring and Endpoints:
 - Animal weight is monitored throughout the study.
 - At day 21, lung function is assessed by measuring static compliance and elastance.
 - Lungs are harvested for histological assessment of fibrosis severity using Ashcroft scoring and trichrome staining.[5]
 - Hydroxyproline content in the lungs can be measured as a marker of collagen deposition.
 [5]

Quantitative Data Summary:

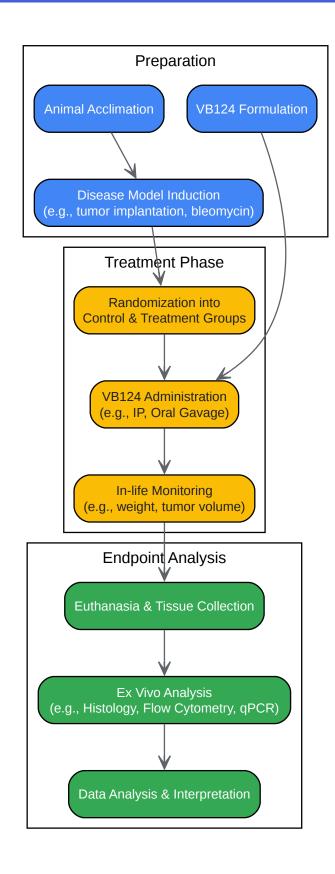


Parameter	Bleomycin + Vehicle Group	Bleomycin + VB124 Group	Reference
Weight Recovery	Baseline	Increased	[5]
Lung Static Compliance	Decreased	Improved by ~50%	[5]
Lung Elastance	Increased	Improved by ~50%	[5]
Ashcroft Fibrosis Score	High	Substantially Decreased	[5]
Hydroxyproline Content	High	Substantially Decreased	[5]

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo mouse study using **VB124**.





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Caption: A typical workflow for in vivo mouse studies with **VB124**, from preparation and treatment to endpoint analysis.

Conclusion

VB124 presents a promising therapeutic agent with a clear mechanism of action targeting lactate transport. The provided protocols and data from preclinical in vivo mouse studies in oncology, cardiology, and pulmonology offer a solid foundation for researchers to design and execute their own investigations into the therapeutic potential of MCT4 inhibition. Careful consideration of the specific disease model, appropriate dosing regimen, and relevant endpoints will be crucial for successful and reproducible studies.

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